

An In-depth Technical Guide to the Solubility of N-tert-Butylacrylamide

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Compound of Interest

Compound Name: *N*-butylacrylamide

Cat. No.: B1268921

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Disclaimer: This guide focuses on N-tert-butylacrylamide, as the available scientific literature provides extensive solubility data for this isomer. Data for other isomers of **N-butylacrylamide** is not as readily available.

This technical guide provides a comprehensive overview of the solubility of N-tert-butylacrylamide (TBA) in various solvents, designed for researchers, scientists, and professionals in drug development. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of N-tert-butylacrylamide is dependent on the solvent and the temperature. The following table summarizes the mole fraction solubility of TBA in several organic solvents and water at temperatures ranging from 279.15 K to 353.15 K. The data indicates that solubility increases with a rise in temperature across all tested solvents. Among the solvents listed, N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF) demonstrate the highest solvating power for TBA, making them suitable choices for processes like purification by recrystallization.^[1] Conversely, water exhibits the lowest solvating capacity for TBA.^[1]

Table 1: Mole Fraction Solubility (x) of N-tert-Butylacrylamide in Various Solvents at Different Temperatures (K)^{[1][2][3]}

Temperature (K)	Water (x)	Ethanol (x)	Dichloromethane (x)	Ethyl Acetate (x)	Formamide (x)	DMF (x)	DMAC (x)
279.15	0.00018	0.0189	0.0384	0.0462	0.0101	0.1192	0.1411
283.15	0.00022	0.0225	0.0456	0.0549	0.0121	0.1421	0.1681
288.15	0.00028	0.0281	0.0569	0.0685	0.0151	0.1774	0.2099
293.15	0.00035	0.0351	0.0710	0.0855	0.0188	0.2215	0.2620
298.15	0.00044	0.0438	0.0886	0.1067	0.0235	0.2765	0.3270
303.15	0.00055	0.0547	0.1106	0.1332	0.0293	0.3451	0.4082
308.15	0.00069	0.0682	0.1380	0.1662	0.0366	0.4307	0.5094
313.15	0.00086	0.0851	0.1722	0.2074	0.0456	0.5375	0.6358
318.15	0.00107	0.1062	0.2149	0.2588	0.0569	0.6708	0.7935
323.15	0.00134	0.1325	0.2682	0.3230	0.0710	0.8372	-
328.15	0.00167	0.1654	0.3347	0.4031	0.0886	-	-
333.15	0.00208	0.2064	0.4177	0.5030	0.1106	-	-
338.15	0.00260	0.2576	0.5212	0.6276	0.1380	-	-
343.15	0.00324	0.3214	0.6504	0.7831	0.1722	-	-
348.15	0.00404	0.4011	0.8116	-	0.2149	-	-
353.15	0.00504	0.4990	-	-	0.2682	-	-

Note: A hyphen (-) indicates that data was not provided in the cited sources for that specific temperature.

Other sources have reported the solubility of N-tert-butylacrylamide as 3.8 g/L in organic solvents at 20°C and 1 g/L in water at 30°C.[4] Another source suggests it should be soluble up to at least 9 g/L under ambient conditions.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic (or equilibrium) solubility of N-tert-butylacrylamide, based on the widely accepted shake-flask method.^[6]

Materials:

- N-tert-butylacrylamide (crystalline solid)
- Chosen solvent (e.g., water, ethanol, buffer solution)
- Glass vials with screw caps
- Orbital shaker or vial roller system
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification
- Standard laboratory glassware and pipettes

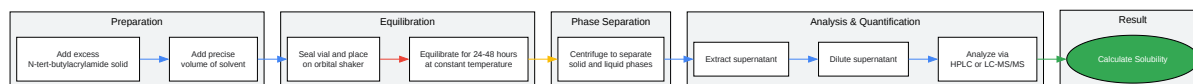
Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of N-tert-butylacrylamide in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.
- Sample Preparation:
 - Add an excess amount of solid N-tert-butylacrylamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.^[6]
 - Precisely add a known volume of the desired solvent to the vial.^[6]
- Equilibration:

- Tightly cap the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker or a roller system.
- Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant and controlled temperature (e.g., 25°C or 37°C). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[6]
- Phase Separation:
 - After equilibration, remove the vials and allow the undissolved solid to settle.
 - Centrifuge the vials to ensure complete separation of the solid and liquid phases.
- Sample Analysis and Quantification:
 - Carefully withdraw a sample from the supernatant (the clear liquid portion).
 - Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the concentration of the dissolved N-tert-butylacrylamide in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against the previously prepared standard curve.[6]
- Calculation of Solubility:
 - Calculate the solubility of N-tert-butylacrylamide in the solvent by multiplying the measured concentration by the dilution factor.[6]
 - The final solubility is typically expressed in units such as µg/mL, mg/L, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of N-tert-butylacrylamide.



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Caption: Experimental workflow for determining the solubility of N-tert-butylacrylamide.

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